molecular formula C16H19NO3 B2407360 N-BOC 3-(Furan-2-yl)benzylamine CAS No. 1190222-93-5

N-BOC 3-(Furan-2-yl)benzylamine

Cat. No.: B2407360
CAS No.: 1190222-93-5
M. Wt: 273.332
InChI Key: GNTKEEZUTBEJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BOC 3-(Furan-2-yl)benzylamine is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

N-BOC 3-(Furan-2-yl)benzylamine is utilized in the synthesis of various compounds. For instance, furan-based diamine, synthesized using furan rings, is employed in the production of bio-based polyimides (PIs). These PIs, characterized by their thermal stability and smooth surface, are potential substitutes for petroleum-based polymers, highlighting the environmental benefits of using furan-based compounds (Zhang et al., 2023).

Catalysis

In catalysis, benzylamines, which include structures similar to this compound, are synthesized through methods like the direct coupling of benzyl alcohols with simpler amines. This process uses an iron catalyst and is significant for producing a variety of substituted secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).

Polymer Science

The hydrogen bond interactions in furan-based epoxy resins, which are related to this compound, play a crucial role in determining their thermal properties. These interactions are studied to guide the design of epoxy resins (Li et al., 2021).

Corrosion Inhibition

Amino acid compounds, including those similar to this compound, have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness in protecting metal surfaces from corrosion demonstrates the practical applications of furan-based compounds in industrial settings (Yadav, Sarkar, & Purkait, 2015).

Pharmaceutical Applications

In pharmaceutical research, compounds like this compound serve as intermediates. For example, N-Boc-(1S)-benzylhydroxy-3-chloropropylamine is a precursor to HIV protease inhibitors, showcasing the compound's role in developing treatments for critical health conditions (Pollet et al., 2009).

Properties

IUPAC Name

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-12-6-4-7-13(10-12)14-8-5-9-19-14/h4-10H,11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTKEEZUTBEJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.